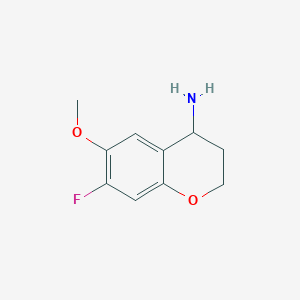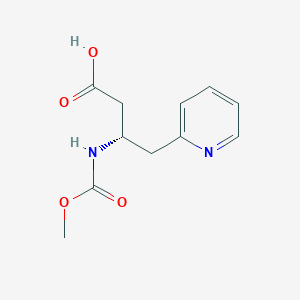
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of benzoic acid, featuring a nitro group, a fluoro group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate typically involves multiple steps. One common method includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and nucleophilic substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-2-methyl-3-nitrobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 2,6-difluoro-3-nitrobenzoate
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10FNO4/c1-5-4-7(11)8(10(13)16-3)6(2)9(5)12(14)15/h4H,1-3H3 |
InChI Key |
ZLTBPTLGXGAPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-((5AR,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole](/img/structure/B13049017.png)







![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)

![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

